molecular formula C21H22N2O5 B1368208 Fmoc-Ala-Ala-OH CAS No. 87512-31-0

Fmoc-Ala-Ala-OH

Cat. No. B1368208
CAS RN: 87512-31-0
M. Wt: 382.4 g/mol
InChI Key: VXGGBPQPMISJCA-STQMWFEESA-N
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Description

“Fmoc-Ala-Ala-OH” is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .


Synthesis Analysis

“Fmoc-Ala-Ala-OH” can be synthesized from L-alanine by Fmoc protection . It is also used as a building block in the preparation of triazolopeptides, and azapeptides in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .


Molecular Structure Analysis

The molecular structure of “Fmoc-Ala-Ala-OH” is characterized by a small side chain which confers a high degree of flexibility when incorporated into a polypeptide chain .


Chemical Reactions Analysis

“Fmoc-Ala-Ala-OH” is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Physical And Chemical Properties Analysis

“Fmoc-Ala-Ala-OH” is a white to off-white powder . Its empirical formula is C21H22N2O5 and its molecular weight is 382.41 . It has a melting point of 147-153 °C .

Scientific Research Applications

Peptide Synthesis

Fmoc-Ala-Ala-OH: is widely used as a building block in peptide synthesis. It is particularly useful in the preparation of triazolopeptides and azapeptides , which are classes of peptides that incorporate triazole or aza-amino acids, respectively. These types of peptides have potential applications in drug discovery due to their stability and bioactivity .

Porphyrin Peptide Synthesis

This compound is also employed in the synthesis of bis-cationic porphyrin peptides . Porphyrins are organic compounds that play a key role in biological processes such as oxygen transport and photosynthesis. The synthesis of porphyrin peptides using Fmoc-Ala-Ala-OH can lead to the development of new materials with applications in photodynamic therapy and solar energy conversion .

Proteomics Studies

Fmoc-Ala-Ala-OH is potentially useful for proteomics studies , which involve the large-scale study of proteins, particularly their structures and functions. The compound’s simplicity as an amino acid with a small side chain allows for a high degree of flexibility when incorporated into polypeptide chains, which is beneficial for various proteomic analyses .

Perovskite Solar Cells Passivation

In the field of renewable energy, Fmoc-Ala-Ala-OH has been used to passivate perovskite solar cells. This strategy involves applying the compound to perovskite films to reduce impurities, prolong carrier lifetime, and enhance luminescence, ultimately improving the efficiency and stability of the solar cells .

Self-Assembling Peptide Systems

Research has been conducted comparing Fmoc-Ala-Lac to its self-assembling peptide sequence analogue Fmoc-Ala-Ala . These studies utilize microscopic, spectroscopic, and bulk characterization techniques to demonstrate distinct features of the two systems, which could lead to advancements in nanotechnology and materials science .

Mechanism of Action

Target of Action

Fmoc-Ala-Ala-OH is a dipeptide derivative that is primarily used in peptide synthesis . Its primary targets are the amino groups of the N-terminal amino acids in a peptide chain .

Mode of Action

Fmoc-Ala-Ala-OH functions as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . It plays a role in solid-phase peptide synthesis by facilitating the stepwise elongation of peptide chains . Its mechanism of action involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .

Biochemical Pathways

Fmoc-Ala-Ala-OH interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid . This enables the controlled and sequential addition of amino acids to the growing peptide chain . The compound is commonly used as a building block in the preparation of triazolopeptides and azapeptides .

Pharmacokinetics

Its properties suggest that it would have good stability and reactivity, making it suitable for use in solid-phase peptide synthesis .

Result of Action

The result of Fmoc-Ala-Ala-OH’s action is the formation of peptide chains with precise sequences . This is crucial in the field of proteomics, where understanding the structure and function of proteins is key .

Action Environment

The action of Fmoc-Ala-Ala-OH is influenced by the conditions of the reaction environment. For instance, the temperature and pH can affect the efficiency of peptide bond formation . Furthermore, the compound is typically stored at 2-8°C to maintain its stability .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Fmoc-Ala-Ala-OH" . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“Fmoc-Ala-Ala-OH” has potential applications in proteomics studies and solid phase peptide synthesis techniques . It can be used as a building block in the preparation of triazolopeptides, and azapeptides .

Relevant Papers A paper titled “Interface Passivation of Perovskite Solar Cells by Fmoc-Ala-OH Amino Acids” discusses the influence of an amino acid-based N- (9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) molecule on the perovskite surface quality and thus device performance . Another paper discusses the use of “Fmoc-Ala-OH” as a building block in the preparation of triazolopeptides, and azapeptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGGBPQPMISJCA-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427065
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ala-Ala-OH

CAS RN

87512-31-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Fmoc-Ala-Ala-OH in the solid-liquid combined preparation method for liraglutide?

A1: In traditional liraglutide synthesis, the use of Fmoc-Ala-OH as a building block can lead to the formation of impurity peptides lacking amino acids at positions 24 or 25. [] This occurs due to unintended side reactions during the synthesis process. Incorporating Fmoc-Ala-Ala-OH instead of two separate Fmoc-Ala-OH molecules minimizes the occurrence of these deletions. [] This is because the dipeptide unit ensures the correct sequence is maintained, leading to a final product with higher purity and improved yield. This modification simplifies the purification process and reduces production costs. []

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